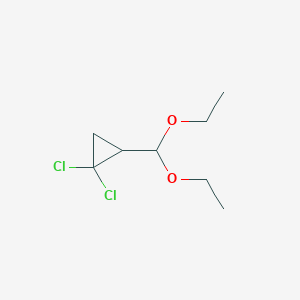
2,4-Dimethylbenzene-1-diazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylbenzene-1-diazonium chloride is an aromatic diazonium salt derived from 2,4-dimethylaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. The presence of two methyl groups on the benzene ring at positions 2 and 4 influences the reactivity and stability of the diazonium ion.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzene-1-diazonium chloride is typically synthesized from 2,4-dimethylaniline through a diazotization reaction. The process involves the reaction of 2,4-dimethylaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) . The reaction can be represented as follows:
2,4-Dimethylaniline+NaNO2+HCl→2,4-Dimethylbenzene-1-diazonium chloride+NaCl+H2O
Industrial Production Methods: In industrial settings, the diazotization reaction is carried out in large reactors with precise temperature control to ensure the stability of the diazonium salt. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
化学反应分析
Types of Reactions: 2,4-Dimethylbenzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, forming products such as aryl chlorides, bromides, and cyanides.
Coupling Reactions: The diazonium salt can couple with phenols, anilines, and other aromatic compounds to form azo dyes.
Hydrolysis: The diazonium salt can hydrolyze to form phenols when heated with water.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: Phenols, anilines, and other aromatic compounds are used under basic conditions.
Hydrolysis: Water and heat are required for the hydrolysis reaction.
Major Products:
Aryl Chlorides, Bromides, and Cyanides: Formed through Sandmeyer reactions.
Azo Dyes: Formed through coupling reactions with phenols and anilines.
Phenols: Formed through hydrolysis.
科学研究应用
2,4-Dimethylbenzene-1-diazonium chloride has various applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 2,4-Dimethylbenzene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions due to its ability to form strong bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
相似化合物的比较
Benzene Diazonium Chloride: Similar in reactivity but lacks the methyl groups, making it less sterically hindered.
2,4-Dimethylbenzene-1-diazonium Tetrafluoroborate: Similar structure but different counterion, which can influence solubility and reactivity.
4-Methylbenzene-1-diazonium Chloride: Contains only one methyl group, affecting its reactivity and stability compared to 2,4-dimethylbenzene-1-diazonium chloride.
Uniqueness: The presence of two methyl groups in this compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable intermediate in organic synthesis, particularly in the formation of sterically hindered azo compounds and substituted aromatic compounds .
属性
CAS 编号 |
53559-94-7 |
|---|---|
分子式 |
C8H9ClN2 |
分子量 |
168.62 g/mol |
IUPAC 名称 |
2,4-dimethylbenzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
MSTZNJPDBNJDIV-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)[N+]#N)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)
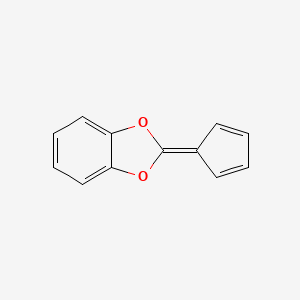

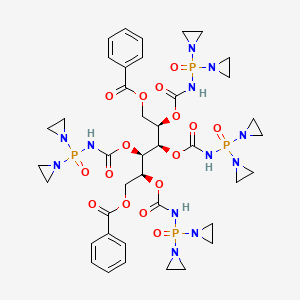
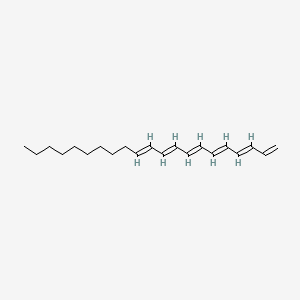
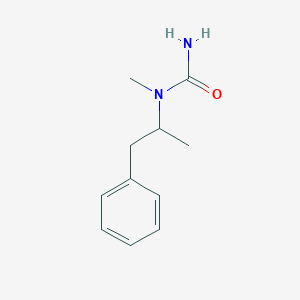

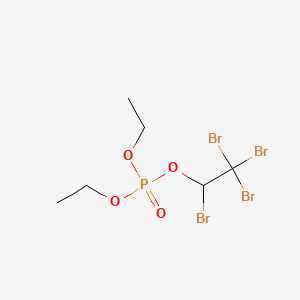

methanone](/img/structure/B14651417.png)
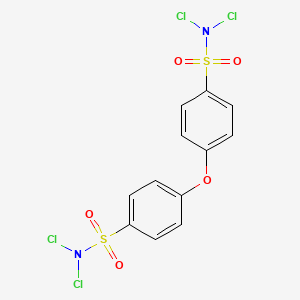
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)
